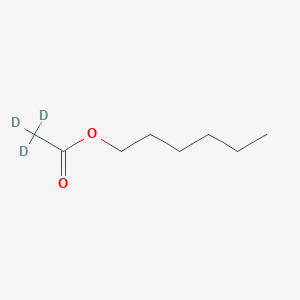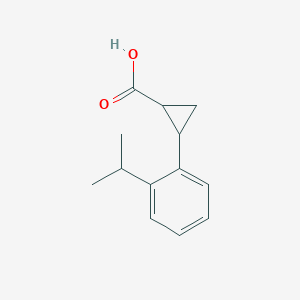
trans-2-(2-Isopropylphenyl)cyclopropane-1-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
trans-2-(2-Isopropylphenyl)cyclopropane-1-carboxylic acid: is an organic compound characterized by a cyclopropane ring substituted with a carboxylic acid group and an isopropylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of trans-2-(2-Isopropylphenyl)cyclopropane-1-carboxylic acid typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 2-isopropylphenyl bromide.
Cyclopropanation: The bromide undergoes a cyclopropanation reaction with ethyl diazoacetate in the presence of a rhodium catalyst to form the cyclopropane ring.
Hydrolysis: The resulting ester is then hydrolyzed under acidic conditions to yield this compound.
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reagents such as lithium aluminum hydride to convert the carboxylic acid group to an alcohol.
Substitution: The compound can participate in substitution reactions, where the isopropyl group can be replaced with other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles.
Major Products:
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted cyclopropane derivatives.
Scientific Research Applications
Chemistry:
- Used as a building block in organic synthesis for the preparation of more complex molecules.
- Employed in the study of cyclopropane ring-opening reactions.
Biology:
- Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine:
- Explored as a potential lead compound in drug discovery for the development of new therapeutic agents.
Industry:
- Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of trans-2-(2-Isopropylphenyl)cyclopropane-1-carboxylic acid involves its interaction with specific molecular targets. The cyclopropane ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that can interact with biological macromolecules. These interactions can modulate various biochemical pathways, resulting in the observed biological effects .
Comparison with Similar Compounds
- trans-2-Phenylcyclopropane-1-carboxylic acid
- trans-2-(2-Methylphenyl)cyclopropane-1-carboxylic acid
- trans-2-(2-Ethylphenyl)cyclopropane-1-carboxylic acid
Comparison:
- Structural Differences: The presence of different substituents on the phenyl ring (isopropyl, methyl, ethyl) leads to variations in the physical and chemical properties of these compounds.
- Unique Features: trans-2-(2-Isopropylphenyl)cyclopropane-1-carboxylic acid is unique due to the steric effects of the isopropyl group, which can influence its reactivity and interaction with biological targets.
Properties
Molecular Formula |
C13H16O2 |
|---|---|
Molecular Weight |
204.26 g/mol |
IUPAC Name |
2-(2-propan-2-ylphenyl)cyclopropane-1-carboxylic acid |
InChI |
InChI=1S/C13H16O2/c1-8(2)9-5-3-4-6-10(9)11-7-12(11)13(14)15/h3-6,8,11-12H,7H2,1-2H3,(H,14,15) |
InChI Key |
KLJKMWBGBRSSSP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC=CC=C1C2CC2C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5,6,17-Trimethoxy-11-methyl-2-oxa-11-azatetracyclo[8.7.1.03,8.014,18]octadeca-1(17),3,5,7,14(18),15-hexaene](/img/structure/B15126695.png)
![3-(7-methoxy-1-methylbenzotriazol-5-yl)-3-[4-methyl-3-[(4-methyl-1,1-dioxo-3,4-dihydro-5,1λ6,2-benzoxathiazepin-2-yl)methyl]phenyl]propanoic acid](/img/structure/B15126697.png)
![Tert-butyl 2-[(6,8-difluoro-1,2,3,4-tetrahydronaphthalen-2-yl)amino]pentanoate;hydrochloride](/img/structure/B15126698.png)
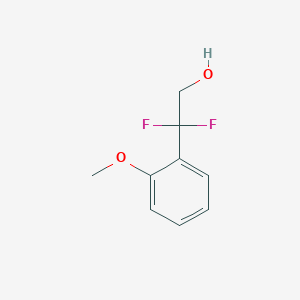

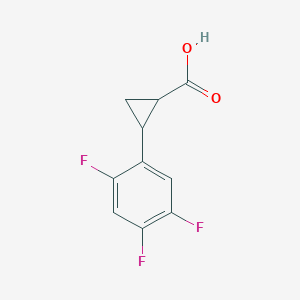
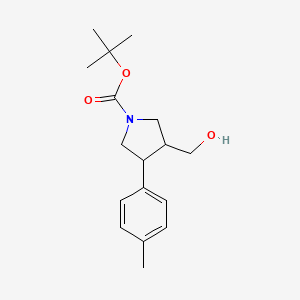
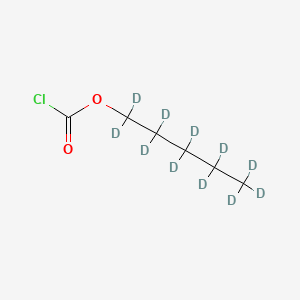
![[1-Benzyl-4-(3-fluorophenyl)pyrrolidin-3-yl]methanol](/img/structure/B15126747.png)
![2-methyl-1-[[2-methyl-3-(trifluoromethyl)phenyl]methyl]-6-morpholin-4-ylbenzimidazole-4-carboxylic acid;dihydrochloride](/img/structure/B15126756.png)
![1,8b-dihydroxy-6,8-dimethoxy-3a-(4-methoxyphenyl)-N-methyl-3-phenyl-2,3-dihydro-1H-cyclopenta[b][1]benzofuran-2-carboxamide](/img/structure/B15126762.png)

